Lipophilicity: XLogP3-AA Difference Between the Target Compound and Its 3-(4-Fluorophenyl) Regioisomer
The target compound displays a computed XLogP3-AA of 4.7 [1]. Its direct regioisomer, 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, which merely swaps the positions of the 4-fluorophenyl and 4-methylphenyl groups, has a reported logP of 5.09 and logD of 4.79 . The ~0.4 unit lower logP of the target compound indicates moderately lower lipophilicity, which may translate into improved aqueous solubility and reduced non-specific protein binding relative to the regioisomer.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine: logP = 5.09, logD = 4.79 |
| Quantified Difference | ΔlogP ≈ −0.4 (target less lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem) for target; ChemDiv measured/modeled logP and logD for comparator |
Why This Matters
Even modest lipophilicity differences can substantially affect solubility, metabolic stability, and oral bioavailability, making the target compound a distinct entity for medicinal chemistry optimization.
- [1] PubChem. N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine. PubChem CID 8741383. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/890612-08-5 (accessed 2026-05-09). View Source
